molecular formula C8H9BrN2O2 B1604368 5-Bromo-N-ethyl-2-nitroaniline CAS No. 813448-98-5

5-Bromo-N-ethyl-2-nitroaniline

Cat. No. B1604368
M. Wt: 245.07 g/mol
InChI Key: CLDFNRWDFOWGLC-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-2-nitroaniline is a chemical compound with the molecular formula C6H5BrN2O2 . It has a molecular weight of 217.02 . The compound is typically stored in a refrigerator and has a physical form of a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-ethyl-2-nitroaniline can be represented by the InChI code: 1S/C6H5BrN2O2/c7-4-1-2-6 (9 (10)11)5 (8)3-4/h1-3H,8H2 . This code provides a standard way to encode the compound’s molecular structure .


Chemical Reactions Analysis

Nitro compounds like 5-Bromo-N-ethyl-2-nitroaniline can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, including derivatives of 5-Bromo-N-ethyl-2-nitroaniline, were synthesized and showed significant anti-tubercular and antimicrobial activities against various bacterial and fungal strains (Shingalapur, Hosamani, & Keri, 2009).

Chiral Separation Studies

  • The enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, a compound related to 5-Bromo-N-ethyl-2-nitroaniline, was achieved using a Chiralpak IA column. The study highlighted the role of hydrogen bonding and π–π interactions in chiral separation (Ali et al., 2016).

Probe in Biochemistry

  • The compound 2-hydroxy-5-nitrobenzyl bromide, which shares structural similarities with 5-Bromo-N-ethyl-2-nitroaniline, was studied as a reporter group in biochemical analysis. It showed specificity for tryptophan in proteins due to hydrophobic attraction and charge-transfer complex formation (Loudon & Koshland, 1970).

Electronic Device Applications

  • A molecule with a nitroamine redox center, structurally related to 5-Bromo-N-ethyl-2-nitroaniline, was used in an electronic device to exhibit negative differential resistance and significant on-off peak-to-valley ratios (Chen, Reed, Rawlett, & Tour, 1999).

Synthesis of Isoxazoles

  • The synthesis of 5-aminoisoxazole derivatives from compounds like α-bromoketone oximes, which could include 5-Bromo-N-ethyl-2-nitroaniline derivatives, has been reported. These derivatives are useful in the efficient formation of various isoxazoles (Buron, Kaim, & Uslu, 1997).

Antimicrobial Activity of Metal Complexes

  • Schiff base metal complexes derived from 5-bromosalicylidene-2-chloro-4-nitroaniline, a related compound, have been synthesized and shown to possess significant antimicrobial activity against various bacteria and fungi (Jain & Mishra, 2016).

Antitumor Activity

  • Compounds related to 5-Bromo-N-ethyl-2-nitroaniline have shown antitumor activity in mice, acting as precursors to antimitotic agents. These compounds inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, indicating a potential mode of action in cancer treatment (Temple, Rener, Waud, & Noker, 1992).

Safety And Hazards

5-Bromo-N-ethyl-2-nitroaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective equipment and in a well-ventilated area .

properties

IUPAC Name

5-bromo-N-ethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDFNRWDFOWGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647931
Record name 5-Bromo-N-ethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-ethyl-2-nitroaniline

CAS RN

813448-98-5
Record name 5-Bromo-N-ethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-fluoro-nitrobenzene (6 g, 27.3 mmol), methylamine (2M in MeOH, 34.1 mL, 68.2 mmol, 2.5 eq) and EtOH (80 mL) is stirred for 15 h at 85° C., allowed to cool and concentrated. The residue purified by trituration to afford 6 g of the title compound as an yellow solid: tR=5.13 min (System 1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
34.1 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of 4-bromo-2-fluoro-1-nitrobenzene (5 g) and ethylamine (2 M in THF, 17.05 ml) was stirred at room temperature for 2 h and at 50° C. for 2 h. After concentration of the mixture, the residue was quenched with saturated NaHCO3 solution at room temperature and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over MgSO4 and concentrated in vacuo. The progress of the reaction was followed by NMR, but 4-bromo-2-fluoro-1-nitrobenzene was remained. The resulting residue was dissolved in EtOH (25 ml), and heated with potassium carbonate (6.28 g) and ethylamine (15.6 M in water, 1.47 ml) at 50° C. for 2 h. The resulting suspension was filtered. The precipitate was washed with EtOH and water and dried to give the title compound (4.45 g) as a pale yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.05 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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